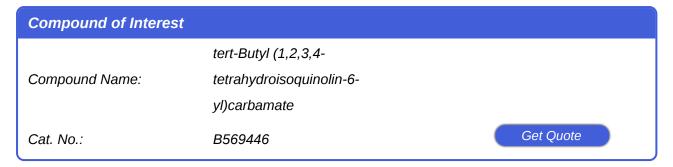


"tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6yl)carbamate" chemical properties

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An In-depth Technical Guide on the Core Chemical Properties of **tert-Butyl** (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **tert-Butyl** (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. Given the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally related compounds and general chemical principles to offer a well-rounded resource for research and development purposes.

Core Chemical Properties

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, with the CAS Number 885273-75-6, is a derivative of 6-amino-1,2,3,4-tetrahydroisoquinoline where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This compound is primarily used as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research.

Quantitative Data Summary



The following table summarizes the available quantitative data for **tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate**. It is important to note that some of the data are predicted values from computational models due to the absence of published experimental results.

Property	Value	Source
Molecular Formula	C14H20N2O2	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	885273-75-6	[1][2]
Predicted Boiling Point	331.6 ± 42.0 °C	[3]
Predicted Density	1.122 ± 0.06 g/cm ³	[3]
Predicted pKa	13.73 ± 0.20	[3]
Storage Temperature	2-8°C	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate** is not readily available in published literature, a general and reliable method for the N-Boc protection of amines can be adapted. The following protocol is based on well-established procedures for similar compounds.[4]

Synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Objective: To synthesize **tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate** from 6-amino-1,2,3,4-tetrahydroisoquinoline.

Materials:

- 6-amino-1,2,3,4-tetrahydroisoquinoline
- Di-tert-butyl dicarbonate ((Boc)₂O)



- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane or THF in a round-bottom flask.
- Add triethylamine (1.1 to 1.5 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6yl)carbamate.

Biological Activity and Signaling Pathways

Direct biological studies on **tert-Butyl** (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate are not extensively documented. However, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a wide range of biologically active natural products and synthetic compounds.[5][6]

THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

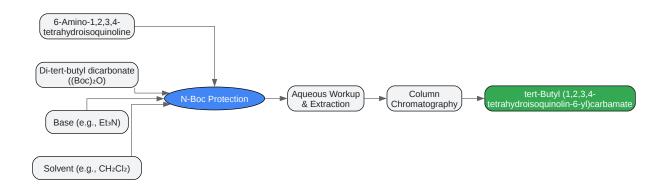
- Antitumor[7]
- Antimicrobial[5]
- Antifungal[5]
- Anti-inflammatory[7]
- Antihypertensive[7]
- Neuroprotective[5]

The Boc-protected amine in the target molecule serves as a common intermediate for the synthesis of more complex THIQ analogs that may exhibit these biological activities.[8] The specific biological role of **tert-Butyl** (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate itself would likely be as a precursor or a control compound in biological assays.

Visualizations Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate**.





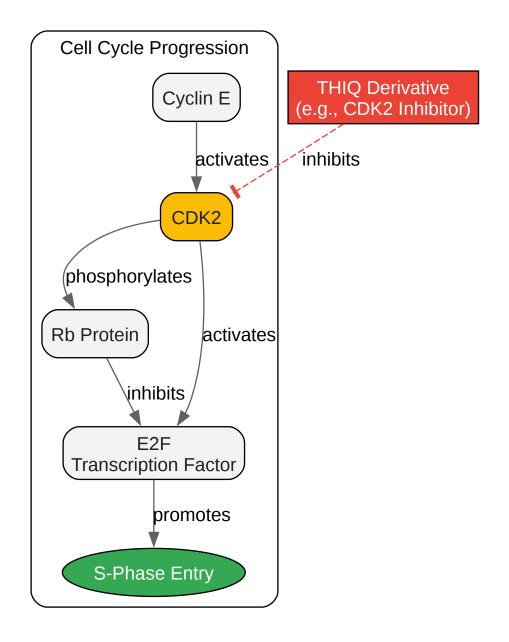
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Caption: General synthesis workflow for N-Boc protection.

Representative Signaling Pathway Involvement

Given the diverse biological activities of THIQ derivatives, they can interact with various signaling pathways. For instance, some THIQ analogs have been investigated as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cell cycle regulation and proliferation, and are often targeted in cancer therapy.[7] The diagram below represents a simplified, hypothetical signaling pathway where a THIQ derivative might act as an inhibitor.





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Caption: Hypothetical inhibition of the CDK2 pathway by a THIQ derivative.

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